Eltrombopag-13C4 - 1217230-31-3

Eltrombopag-13C4

Catalog Number: EVT-1442243
CAS Number: 1217230-31-3
Molecular Formula: C25H22N4O4
Molecular Weight: 446.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Eltrombopag is a small molecule classified as a non-peptidyl thrombopoietin receptor agonist (TPO-RA). [ [], [], [] ] It mimics the action of thrombopoietin, a hormone that stimulates the production of platelets. [ [], [] ] In scientific research, Eltrombopag serves as a valuable tool for studying platelet production pathways, immune responses, and potential therapeutic targets for various diseases. [ [], [], [], [], [] ]

Molecular Structure Analysis

Eltrombopag's molecular structure consists of a benzofuran ring linked to a thiazole ring via an amide bond. [ [], [] ] Molecular docking studies have revealed that Eltrombopag likely interacts with DNA through intercalation, with the thiazole and benzofuran rings playing a role in this binding. [ [] ]

Chemical Reactions Analysis

Limited information regarding specific chemical reactions involving Eltrombopag is available within the provided papers. One study employed electrochemical techniques, revealing that Eltrombopag interacts with DNA, potentially altering the electrochemical signals of deoxyguanosine and deoxyadenosine. [ [] ]

a) Thrombopoietin Receptor Agonism:

Eltrombopag primarily functions by binding to the transmembrane domain of the thrombopoietin receptor (TPOR). [ [] ] This binding activates intracellular signaling pathways, specifically the Janus kinase 2 (JAK2) and signal transducer and activator of transcription 5 (STAT5) pathway. [ [], [] ] This activation ultimately leads to the proliferation and differentiation of megakaryocytes, the bone marrow cells responsible for platelet production. [ [], [], [] ]

b) Allosteric Inhibition of METTL3-14 Complex:

Beyond its role as a TPO-RA, Eltrombopag demonstrates allosteric inhibitory activity against the METTL3-14 complex. [ [] ] This complex plays a crucial role in the N6-methyladenosine (m6A) post-transcriptional modification of RNA. [ [] ] Eltrombopag selectively inhibits the most active catalytic form of METTL3-14 by directly binding to an allosteric site within METTL3, thereby reducing m6A levels in acute myeloid leukemia cells. [ [] ]

c) TET Dioxygenase Inhibition:

Research suggests that Eltrombopag binds to the catalytic domain of TET2, inhibiting its dioxygenase activity. [ [] ] TET2, a DNA demethylating enzyme, plays a crucial role in hematopoietic stem cell differentiation. [ [] ] This inhibition contributes to the expansion of hematopoietic stem and progenitor cells, offering potential therapeutic benefits in treating aplastic anemia. [ [] ]

a) Hematological Disorders:

  • Immune Thrombocytopenia (ITP): Eltrombopag effectively increases platelet counts in adults and children with chronic ITP, particularly in cases refractory to conventional treatments. [ [], [], [], [], [], [], [], [] ] Studies highlight its potential to achieve sustained remission off-treatment in a subset of patients. [ [], [], [] ]

  • Aplastic Anemia: Eltrombopag demonstrates efficacy in treating severe aplastic anemia, particularly in combination with immunosuppressive therapy. [ [], [], [], [], [], [], [] ] It improves hematologic response rates and contributes to the expansion of hematopoietic stem cells. [ [], [], [], [] ]

  • Myelodysplastic Syndromes (MDS): Research suggests that Eltrombopag shows promise in managing low-risk MDS with severe thrombocytopenia, improving platelet counts and reducing bleeding events. [ [], [] ]

  • Post-Hematopoietic Stem Cell Transplantation: Eltrombopag effectively manages thrombocytopenia and poor graft function following hematopoietic stem cell transplantation, improving platelet counts and overall hematopoietic recovery. [ [], [], [], [], [] ]

b) Oncology:

  • Acute Myeloid Leukemia (AML): Eltrombopag's inhibitory effects on the METTL3-14 complex present a potential therapeutic avenue for AML treatment by targeting m6A RNA modification. [ [] ]

c) Infectious Diseases:

  • Antibacterial Activity: Emerging research suggests Eltrombopag exhibits antimicrobial activity against methicillin-resistant Staphylococcus aureus, interfering with proton motive force and demonstrating in vivo efficacy in infection models. [ [] ]
Future Directions
  • Mechanism of Action: Delving deeper into Eltrombopag's diverse mechanisms, including its effects on TET dioxygenase and immunomodulatory properties, could unveil novel therapeutic applications. [ [], [] ]
  • Long-Term Safety: Evaluating the long-term safety and potential for clonal evolution with extended Eltrombopag use, particularly in bone marrow failure syndromes, remains crucial. [ [], [] ]
  • Drug Repurposing: Exploring Eltrombopag's potential in other disease areas, such as infectious diseases, based on its antimicrobial properties, presents a promising research avenue. [ [] ]

Eltrombopag

Compound Description: Eltrombopag is a small molecule, non-peptide thrombopoietin receptor agonist (TPO-RA). It stimulates platelet production by mimicking the action of thrombopoietin, a hormone that regulates megakaryopoiesis [, , ]. Eltrombopag is FDA-approved for treating immune thrombocytopenia (ITP) in adults and children who have not responded adequately to other treatments [, , , , ]. It is also used for severe aplastic anemia [, , , , , , , ] and myelodysplastic syndromes [, ].

Romiplostim

Compound Description: Romiplostim is another thrombopoietin receptor agonist (TPO-RA). Like Eltrombopag, it stimulates platelet production [, , , ]. It is a peptibody, meaning it consists of a peptide linked to a non-peptide entity, specifically an antibody fragment, to extend its half-life [].

Avatrombopag

Compound Description: Avatrombopag is a second-generation, orally available, non-peptide thrombopoietin receptor agonist (TPO-RA) [, , ]. It also promotes platelet production and is used in treating ITP, similar to Eltrombopag [, , , ].

Lenalidomide

Compound Description: Lenalidomide is an immunomodulatory drug with anti-angiogenic and anti-inflammatory properties []. It is used in the treatment of multiple myeloma and myelodysplastic syndromes [].

Relevance: Lenalidomide has been studied in combination with Eltrombopag for treating myelodysplastic syndromes, particularly in cases where thrombocytopenia is a concern []. Eltrombopag can potentially mitigate the thrombocytopenic effects of lenalidomide, making it a relevant compound in this specific context.

Properties

CAS Number

1217230-31-3

Product Name

Eltrombopag-13C4

IUPAC Name

3-[3-[[2-(3,4-dimethylphenyl)-5-(113C)methyl-3-oxo-(3,4,5-13C3)1H-pyrazol-4-yl]diazenyl]-2-hydroxyphenyl]benzoic acid

Molecular Formula

C25H22N4O4

Molecular Weight

446.4 g/mol

InChI

InChI=1S/C25H22N4O4/c1-14-10-11-19(12-15(14)2)29-24(31)22(16(3)28-29)27-26-21-9-5-8-20(23(21)30)17-6-4-7-18(13-17)25(32)33/h4-13,28,30H,1-3H3,(H,32,33)/i3+1,16+1,22+1,24+1

InChI Key

SVOQIEJWJCQGDQ-DEZJEJLXSA-N

SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C(=O)O)C

Synonyms

3’-[2-[(2Z)-1-(3,4-Dimethylphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene]hydrazinyl]-2’-hydroxy-[1,1’-biphenyl]-3-carboxylic acid-13C4; SB 497115-13C4

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C(=O)O)C

Isomeric SMILES

CC1=C(C=C(C=C1)N2[13C](=O)[13C](=[13C](N2)[13CH3])N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C(=O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.